8-O-Benzyl Carmoterol Hydrochloride 8-O-Benzyl Carmoterol Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052689-06-1
VCID: VC0122323
InChI: InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1
SMILES: CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl
Molecular Formula: C28H31ClN2O4
Molecular Weight: 495.016

8-O-Benzyl Carmoterol Hydrochloride

CAS No.: 1052689-06-1

Cat. No.: VC0122323

Molecular Formula: C28H31ClN2O4

Molecular Weight: 495.016

* For research use only. Not for human or veterinary use.

8-O-Benzyl Carmoterol Hydrochloride - 1052689-06-1

Specification

CAS No. 1052689-06-1
Molecular Formula C28H31ClN2O4
Molecular Weight 495.016
IUPAC Name 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride
Standard InChI InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1
Standard InChI Key IRSIRBLJGTWGAY-UFABNHQSSA-N
SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl

Introduction

Chemical Identity and Properties

Basic Identification

8-O-Benzyl Carmoterol Hydrochloride is precisely identified through various systematic nomenclature systems and identifiers, essential for accurate scientific communication and database referencing.

Table 1: Chemical Identity Parameters of 8-O-Benzyl Carmoterol Hydrochloride

ParameterInformation
CAS Registry Number1052689-06-1
PubChem CID69288614
Molecular FormulaC₂₈H₃₁ClN₂O₄
Molecular Weight495.0 g/mol
InChI KeyIRSIRBLJGTWGAY-UFABNHQSSA-N

The compound is formally known by several systematic names including 5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride . This nomenclature precisely describes its structural configuration, particularly noting the (1R) and (2R) stereochemistry which is critical to its biological activity.

Structural Characteristics

The molecular structure of 8-O-Benzyl Carmoterol Hydrochloride features a quinolinone core with distinctive functional group modifications. The 8-O-benzyl group (phenylmethoxy) represents the key structural modification that distinguishes this derivative from the parent compound carmoterol .

The structure contains several significant pharmacophores:

  • A quinolin-2-one core structure (carbostyril)

  • A hydroxy group at the 5-position side chain (β-hydroxy)

  • A secondary amine linking to a 4-methoxyphenyl moiety

  • A benzyloxy group at position 8

  • The hydrochloride salt form which enhances stability and solubility

These structural elements collectively contribute to the compound's pharmacological profile, particularly its β2-adrenoceptor binding affinity and selectivity .

Physical and Chemical Properties

Physical Characteristics

The physical state and properties of 8-O-Benzyl Carmoterol Hydrochloride are crucial for its handling, formulation, and application in research settings.

Table 2: Physical Properties of 8-O-Benzyl Carmoterol Hydrochloride

PropertyValueSource
Physical AppearanceLight Brown Solid
Melting PointNot Available-
Boiling PointCalculated: 649.1°C at 760mmHg
Flash PointCalculated: 346.4°C

The compound is typically available in research-grade purities ranging from 96% to 99%, suitable for in vitro and preclinical research applications . Commercial availability generally includes small research quantities (1mg to 10mg) as well as larger amounts for more extensive research programs .

Pharmacological Profile

Mechanism of Action

While specific pharmacological data for 8-O-Benzyl Carmoterol Hydrochloride is limited in the available search results, its mechanism can be inferred from the parent compound carmoterol, with potential modifications due to the 8-O-benzyl substitution.

Carmoterol functions as a β2-adrenoceptor agonist with exceptional potency (pEC50 of 10.19) and a significant selectivity profile, demonstrating 53 times higher affinity for β2-adrenoceptors than for β1-adrenoceptors . This selective activation of β2-adrenoceptors triggers a cascade of cellular events:

  • Binding to β2-adrenoceptors on bronchial smooth muscle cells

  • Activation of adenylyl cyclase

  • Increased production of cyclic adenosine monophosphate (cAMP)

  • Activation of protein kinase A (PKA)

  • Resulting in bronchodilation and reduced bronchoconstriction

The 8-O-benzyl modification would be expected to alter the pharmacokinetic profile while potentially preserving the primary pharmacodynamic properties.

Structure-Activity Relationship

The 8-O-benzyl modification represents a significant structural change from the parent carmoterol, which features an 8-hydroxy group. This benzylation of the hydroxyl group:

  • Increases the compound's lipophilicity

  • Potentially alters its metabolic stability

  • May modify receptor binding characteristics

  • Could affect tissue distribution properties

Such modifications are common strategies in medicinal chemistry to optimize a compound's pharmacokinetic profile while preserving its therapeutic activity.

Research Applications

Analytical Research

The compound also serves important functions in analytical chemistry and pharmaceutical research:

  • As a reference standard for analytical method development

  • For impurity profiling in pharmaceutical quality control

  • In bioanalytical studies to measure drug concentration in biological samples

Commercial suppliers provide research-grade material specifically for these analytical applications .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic methods for 8-O-Benzyl Carmoterol Hydrochloride are not explicitly described in the search results, the compound's synthesis is referenced in multiple patents:

  • WO2008/106692 (2008), pages 122-123

  • EP2975031 (2016)

Typical synthesis would likely involve benzylation of the 8-hydroxy position of carmoterol followed by salt formation with hydrogen chloride. This follows standard synthetic procedures for phenolic O-benzylation, typically employing reagents such as benzyl bromide or benzyl chloride under basic conditions.

SupplierCatalog NumberSpecificationsPurityPackage Size
SinoStandardsB233100Light Brown SolidNot specified1mg, 10mg
DideuNot specifiedIndustrial Grade99%25kg/Cardboard Drum
TRCNot specifiedResearch Grade96%Not specified

These suppliers provide the compound primarily for research applications, with appropriate certifications for laboratory use .

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